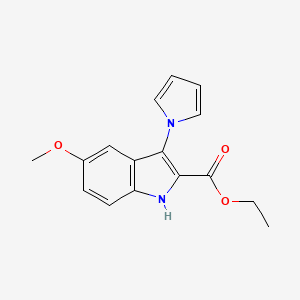
Ethyl 5-methoxy-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-methoxy-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate is a compound that belongs to the class of organic compounds known as indoles. Indoles and their derivatives are of significant interest due to their presence in many natural products and pharmaceuticals. The compound features a methoxy group attached to an indole ring, which is further substituted with a pyrrole moiety and an ethyl ester group.
Synthesis Analysis
The synthesis of indole derivatives can be approached through various methods. For instance, a synthetic application involving the acylation of ethyl pyrrole-2-carboxylate has been developed to produce indole compounds with functionalized benzene moieties . Another method includes a one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates, which could potentially be adapted for the synthesis of related indole derivatives . Additionally, a synthesis route for 5H-pyrido[4, 3-b]indole derivatives based on 1-hydroxyindole chemistry has been reported, which may offer insights into the synthesis of complex indole structures .
Molecular Structure Analysis
The molecular structure of indole derivatives can be elucidated using X-ray crystallography and computational methods. For example, the crystal structure of a related compound, 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester, has been solved, revealing the planarity of the pyrrolic ring and the angles it forms with substituent groups . Quantum chemical calculations, such as density functional theory (DFT), can provide optimized geometrical parameters that are in good agreement with experimental data .
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, including esterification, acylation, and catalytic transformations. The reactivity of these molecules can be influenced by the presence of substituents, which can affect the electron density and steric hindrance around the reactive centers. For instance, the esterification of 5-methoxyindole-2-carboxylic acid to produce methyl 5-methoxy-1H-indole-2-carboxylate demonstrates the potential for modifying the indole core .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be characterized using spectroscopic techniques such as FT-IR, FT-Raman, UV, and NMR. These methods provide information on vibrational modes, electronic transitions, and the magnetic environment of the molecule. Computational studies, including NBO analysis and MEP analysis, can reveal the stability, charge distribution, and reactive sites of the molecule. Additionally, the NLO properties can be assessed through polarizability and hyperpolarizability calculations .
科学的研究の応用
Synthesis and Chemical Properties
Synthesis Techniques : Research has demonstrated various synthesis methods for compounds similar to Ethyl 5-methoxy-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate. For instance, Murakami et al. (1988) described the synthesis of ethyl 9-methoxy-1H-benz[f]indole-2-carboxylate, highlighting a method involving Friedel–Crafts acylation and selective N-debenzylation (Murakami, Watanabe, & Ishii, 1988). Tani et al. (1996) developed a new strategy for indole synthesis starting from ethyl pyrrole-2-carboxylate, which is relevant to the synthesis of similar compounds (Tani, Ariyasu, Ohtsuka, Koga, Ogawa, Yokoyama, & Murakami, 1996).
Photophysical Behavior : A study by Bozkurt and Doğan (2018) investigated the photophysical properties of a 4-aza-indole derivative, a compound structurally related to Ethyl 5-methoxy-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate. They found unique solvatochromism behavior, suggesting potential applications in bio- or analytical sensors and optoelectronic devices (Bozkurt & Doğan, 2018).
Antiviral Research : Zhao et al. (2006) synthesized a series of ethyl 5-hydroxyindole-3-carboxylates and evaluated their anti-hepatitis B virus (HBV) activities. Although not the same compound, the structure is closely related, indicating potential antiviral applications of similar indole derivatives (Zhao, Zhao, Chai, & Gong, 2006).
Antimicrobial Properties : Hublikar et al. (2019) studied novel pyrrole derivatives, which share a similar structural motif with Ethyl 5-methoxy-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate, for their antimicrobial activities. The results indicated significant antibacterial and antifungal properties, suggesting that similar compounds might have comparable effects (Hublikar, Dixit, Kadu, Shirame, Raut, Bhosale, & Jadhav, 2019).
将来の方向性
特性
IUPAC Name |
ethyl 5-methoxy-3-pyrrol-1-yl-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-3-21-16(19)14-15(18-8-4-5-9-18)12-10-11(20-2)6-7-13(12)17-14/h4-10,17H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVJSNOSHWVLKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)N3C=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methoxy-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


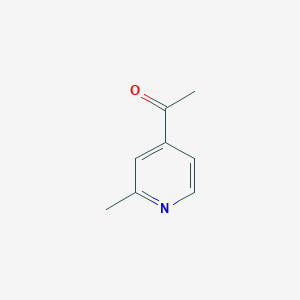
![3-[(4-Methylpiperidin-1-yl)methyl]phenol](/img/structure/B1321042.png)



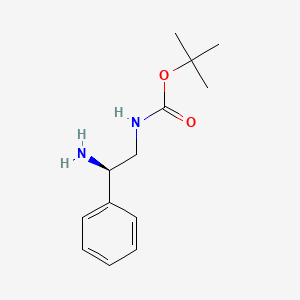
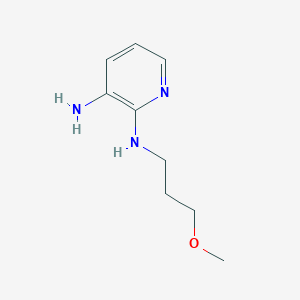
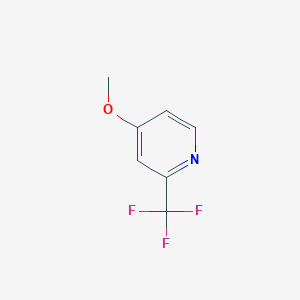
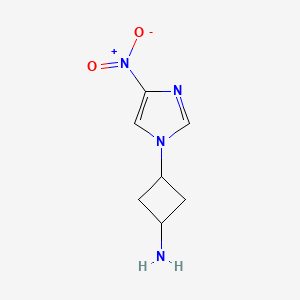
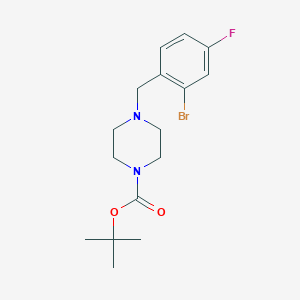
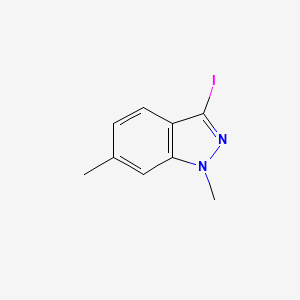
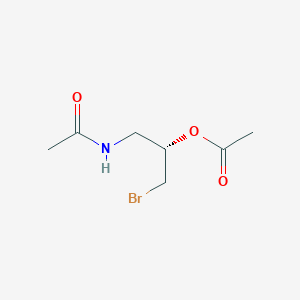
![Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate](/img/structure/B1321082.png)